6-Fluoro-3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole
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Overview
Description
6-Fluoro-3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole is a fluorinated heterocyclic compound that contains a benzoxazole ring fused with a piperidine ring and a fluorine substituent. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole typically involves the following steps:
Starting Materials: The synthesis begins with piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
6-Fluoro-3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole has several scientific research applications:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of antipsychotic drugs such as risperidone and paliperidone.
Biological Studies: It has been studied for its potential antibacterial and antiproliferative activities.
Pharmaceutical Industry: The compound serves as a molecular scaffold for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound is structurally similar and is used in the synthesis of antipsychotic drugs.
6-Fluoro-3-(4-piperidinyl)-1,2-benzoxazole hydrochloride: Another similar compound with potential antiproliferative activity.
Uniqueness
6-Fluoro-3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole is unique due to the presence of the 4-methylpyrimidin-2-yl group, which can enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C17H17FN4O |
---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
6-fluoro-3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole |
InChI |
InChI=1S/C17H17FN4O/c1-11-4-7-19-17(20-11)22-8-5-12(6-9-22)16-14-3-2-13(18)10-15(14)23-21-16/h2-4,7,10,12H,5-6,8-9H2,1H3 |
InChI Key |
WLWBVBTXBJMGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Origin of Product |
United States |
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